molecular formula C23H26FN5O3 B2573284 1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea CAS No. 1396858-31-3

1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea

Cat. No.: B2573284
CAS No.: 1396858-31-3
M. Wt: 439.491
InChI Key: QWWQXNIPXPMWOE-UHFFFAOYSA-N
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Description

1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea is a complex organic compound known for its significant applications in scientific research. This compound possesses unique structural features and exhibits various chemical behaviors, making it a valuable subject of study in multiple scientific fields.

Preparation Methods

The preparation of 1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea involves synthetic routes that integrate multiple reaction steps.

  • Synthetic Routes and Reaction Conditions:

    • Step 1: Synthesis of the oxadiazole ring: A condensation reaction between 3-fluoro-4-methoxybenzohydrazide and an appropriate carbonyl compound forms the oxadiazole ring under acidic or basic conditions.

    • Step 2: Introduction of the piperidine ring: The oxadiazole intermediate is further reacted with 3-chloromethyl piperidine under heating to form the piperidine substituent.

    • Step 3: Urea formation: The final step involves the reaction between the piperidine-oxadiazole intermediate and m-tolyl isocyanate to form the urea derivative.

  • Industrial Production Methods:

    • Industrial production methods for this compound typically follow similar synthetic routes but are optimized for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis techniques to enhance reaction yields and purity.

Chemical Reactions Analysis

1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea undergoes various chemical reactions due to its diverse functional groups:

  • Types of Reactions:

    • Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.

    • Reduction: The urea group can undergo reduction under specific conditions to form corresponding amines.

    • Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

  • Common Reagents and Conditions:

    • Oxidizing agents like potassium permanganate or hydrogen peroxide.

    • Reducing agents such as lithium aluminum hydride or borane complexes.

    • Nucleophiles like thiolates or amines for substitution reactions.

  • Major Products Formed:

    • Oxidized phenol derivatives.

    • Reduced amine derivatives.

    • Substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

This compound finds its applications across a wide range of scientific domains:

  • Chemistry: It serves as a valuable intermediate in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound is used in biological assays to study enzyme interactions and inhibition mechanisms.

  • Medicine: It shows potential as a therapeutic agent due to its pharmacological properties, including anti-inflammatory and anti-tumor activities.

  • Industry: The compound is employed in the development of advanced materials and as a precursor for agrochemical production.

Mechanism of Action

The mechanism by which 1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea exerts its effects involves multiple molecular targets and pathways:

  • Molecular Targets: The compound primarily targets specific enzymes and receptors involved in inflammatory and neoplastic processes.

  • Pathways Involved: It modulates signal transduction pathways, leading to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in tumor cells.

Comparison with Similar Compounds

  • Other urea derivatives with different aryl groups.

  • Compounds containing piperidine or oxadiazole rings but lacking the specific substituents.

This compound's unique structure and diverse reactivity make it a valuable tool for scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-[1-[[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O3/c1-15-5-3-6-17(11-15)25-23(30)26-18-7-4-10-29(13-18)14-21-27-22(28-32-21)16-8-9-20(31-2)19(24)12-16/h3,5-6,8-9,11-12,18H,4,7,10,13-14H2,1-2H3,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWQXNIPXPMWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2CCCN(C2)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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